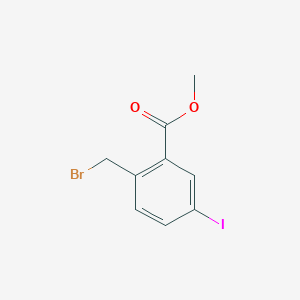

Methyl 2-(bromomethyl)-5-iodobenzoate

CAS No.: 1310377-56-0

Cat. No.: VC4590605

Molecular Formula: C9H8BrIO2

Molecular Weight: 354.969

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310377-56-0 |

|---|---|

| Molecular Formula | C9H8BrIO2 |

| Molecular Weight | 354.969 |

| IUPAC Name | methyl 2-(bromomethyl)-5-iodobenzoate |

| Standard InChI | InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 |

| Standard InChI Key | UCENSHTXYGCSJO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)CBr |

Introduction

Structural and Chemical Properties

Molecular Architecture and Reactivity

Methyl 2-(bromomethyl)-5-iodobenzoate features a benzoyl backbone substituted with a bromomethyl group at the 2-position and an iodine atom at the 5-position, terminated by a methyl ester. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution and metal-catalyzed coupling reactions. The bromomethyl group () is particularly reactive in alkylation and cross-coupling processes, while the iodine atom serves as a directing group in palladium-mediated transformations .

Table 1: Key Physical Properties

Synthesis and Optimization

Stepwise Preparation Methodology

The synthesis typically involves sequential halogenation and esterification steps. A patented route (CN113233957A) outlines:

-

Iodination: Reaction of 2-methyl-4-iodoaniline with N-bromosuccinimide (NBS) under phase-transfer catalysis to introduce bromine at the methyl group .

-

Diazotization and Bromination: Conversion of the amine to a diazonium salt followed by bromination to yield 2-bromo-4-iodotoluene .

-

Bromomethylation: Radical bromination using NBS and azo initiators to generate 2-bromo-4-iodobromomethylbenzene .

-

Esterification: Treatment with methanol under acidic conditions to form the methyl ester .

Critical parameters include temperature control (<40°C for bromomethylation), solvent selection (e.g., CCl₄ for radical stability), and stoichiometric ratios to minimize dihalogenation byproducts . Yields exceed 70% when using optimized conditions .

Applications in Pharmaceutical and Material Science

Drug Intermediate and Targeted Therapeutics

The compound’s halogen substituents enable precise functionalization in drug discovery:

-

Suzuki-Miyaura Coupling: The iodine atom facilitates aryl-aryl bond formation with boronic acids, constructing biaryl motifs prevalent in kinase inhibitors .

-

Alkylation Reactions: The bromomethyl group reacts with amines or thiols to produce prodrugs or covalent inhibitors.

-

Radiotracer Synthesis: Iodine-125/131 isotopes allow radiopharmaceutical development for imaging and therapy .

Table 2: Comparative Analysis of Halogenated Benzoates

| Compound | Halogen Substituents | Key Applications |

|---|---|---|

| Methyl 2-(bromomethyl)-5-iodobenzoate | Br, I | Cross-coupling, radiopharmaceuticals |

| Methyl 3-bromo-4-fluorobenzoate | Br, F | Antibacterial agents |

| Methyl 2,5-difluoro-4-iodobenzoate | F, I | PET tracer synthesis |

Future Directions and Research Opportunities

Expanding Synthetic Utility

Ongoing research explores:

-

Photoredox Catalysis: Leveraging iodine’s redox activity for C–H functionalization under visible light .

-

Polymer Functionalization: Grafting bromomethyl groups onto polystyrene backbones for ion-exchange resins .

-

Bioconjugation: Developing antibody-drug conjugates (ADCs) via cysteine-selective alkylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume